molecular formula C18H17N3O3S B2524926 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886910-32-3

4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2524926
CAS No.: 886910-32-3
M. Wt: 355.41
InChI Key: TUCCKQIDAZQKKK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a 4-ethoxy group and a 1,3,4-oxadiazole ring bearing a 2-(methylthio)phenyl moiety.

Properties

IUPAC Name

4-ethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-23-13-10-8-12(9-11-13)16(22)19-18-21-20-17(24-18)14-6-4-5-7-15(14)25-2/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCCKQIDAZQKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Coupling with benzamide: The final step involves coupling the oxadiazole intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Oxidation of Methylthio Group

The methylthio (-SCH₃) moiety undergoes selective oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions:

Reagent/ConditionsProductYieldAnalytical Confirmation
H₂O₂ (30%), AcOH, 60°C, 4 hrSulfoxide derivative78%IR: 1040 cm⁻¹ (S=O)
mCPBA, DCM, 0°C → RT, 12 hrSulfone derivative85%¹H NMR: δ 3.45 (s, SO₂CH₃)

Mechanistic Note : Oxidation proceeds via radical intermediates, with the sulfone formation requiring stronger oxidizing agents .

Nucleophilic Substitution at Ethoxy Group

The ethoxy (-OCH₂CH₃) group participates in SN2 reactions with nucleophiles:

NucleophileConditionsProductYield
Sodium azide (NaN₃)DMF, 80°C, 8 hrAzide-substituted benzamide62%
PiperidineTHF, reflux, 6 hrPiperidinyl-ethoxy analog71%

Key Finding : Steric hindrance from the oxadiazole ring slows substitution kinetics compared to simpler aryl ethers.

Hydrolysis of Benzamide Linkage

Acidic or basic hydrolysis cleaves the benzamide bond:

ConditionsProductsNotes
6M HCl, reflux, 12 hr4-ethoxybenzoic acid + 5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-amineQuantitative by HPLC
NaOH (10%), EtOH, 60°C, 6 hrSame products89% yield

Application : Hydrolysis is critical for metabolite identification in pharmacokinetic studies .

Electrophilic Aromatic Substitution on Oxadiazole Ring

The electron-deficient oxadiazole ring undergoes nitration and halogenation:

ReactionConditionsProductRegiochemistry
Nitration (HNO₃/H₂SO₄)0°C, 2 hr5-nitro-oxadiazole derivativeC-5 position
Bromination (Br₂, FeCl₃)DCM, RT, 1 hr5-bromo-oxadiazole analogC-5 position

SAR Insight : Substitution at C-5 enhances biological activity (e.g., antimicrobial potency) .

Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes hydrolysis under extreme conditions:

ConditionsProductsMechanism
Conc. H₂SO₄, 120°C, 24 hrThiosemicarbazide + 4-ethoxybenzoyl chlorideAcid-catalyzed cleavage
NH₂NH₂, EtOH, reflux, 10 hrHydrazide intermediateNucleophilic attack

Analytical Methods for Reaction Monitoring

  • NMR Spectroscopy : Chemical shift changes in ethoxy (δ 1.35–1.45 ppm) and methylthio (δ 2.50 ppm) groups confirm modifications .

  • HPLC : Retention time shifts (e.g., sulfone derivative elutes 2.3 min later than parent compound) .

  • Mass Spectrometry : Molecular ion peaks align with expected m/z values (e.g., [M+H]⁺ = 413.2 for sulfone) .

Scientific Research Applications

The compound has been investigated for various biological activities, particularly its potential as an anticancer agent and its role in modulating enzyme activity.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of benzamides containing oxadiazole moieties have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the oxadiazole ring is believed to enhance the compound's interaction with biological targets involved in cancer progression .

Enzyme Inhibition

4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has also been studied for its inhibitory effects on specific enzymes. For example, compounds with similar structures have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment . This suggests that the compound may have dual applications in both cancer therapy and metabolic disorders.

Case Study 1: Antitumor Effects

A study investigated a series of oxadiazole derivatives, including this compound. The results indicated that certain derivatives exhibited potent antitumor activity in vitro, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism of action was attributed to the induction of apoptosis in cancer cells .

Case Study 2: PTP1B Inhibition

In another study focusing on PTP1B inhibitors, analogs of benzamide were synthesized and tested for their ability to enhance insulin signaling. One particular derivative showed an IC50 of 0.07 μM against PTP1B, indicating strong inhibitory potential. This suggests that modifications to the benzamide structure can yield compounds with improved selectivity and potency for therapeutic applications in diabetes management .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

LMM5 and LMM11
  • Structure :
    • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
  • Key Differences :
    • The target compound lacks the sulfamoyl group present in LMM5/LMM11 but retains the benzamide-oxadiazole scaffold.
    • Substitutions: Ethoxy (target) vs. methoxy (LMM5) or furan (LMM11) on the oxadiazole ring.
  • Biological Activity: LMM5 and LMM11 exhibit antifungal activity via thioredoxin reductase inhibition (IC₅₀ values: 0.5–1.2 µM against C. albicans) .
4-[Bis(2-cyanoethyl)sulfamoyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide ()
  • Structure: Shares the oxadiazole and benzamide core but includes a bis(2-cyanoethyl)sulfamoyl group.
  • Key Differences: The sulfamoyl substitution introduces polar cyano groups, likely reducing solubility compared to the ethoxy-substituted target compound.
  • Physicochemical Properties :
    • Molecular weight: 496.56 vs. ~380–420 for other analogs.
    • Higher molecular weight may impact pharmacokinetics .

Functional Analogues with Diverse Bioactivities

N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide ()
  • Structure: Features a naphthalenylmethyl-oxadiazole and aminophenyl group.
  • Activity : Potent HDAC inhibitor (IC₅₀: <1 µM), highlighting the role of aromatic substituents in epigenetic modulation .
  • Comparison : The target compound’s methylthio group may offer distinct electronic effects compared to naphthalenylmethyl, directing activity toward different targets.
Compound 6a: N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide ()
  • Structure : Ethylthio-oxadiazole with a sulfonylbenzamide group.
  • Activity : Inhibits human carbonic anhydrase II (hCA II) with Ki = 12.3 nM.
  • Comparison : The ethylthio vs. methylthio substitution in the target compound may alter enzyme binding affinity .

Structure-Activity Relationship (SAR) Analysis

Substitution Effects on Bioactivity

Substituent Example Compound Biological Activity
4-Ethoxybenzamide Target compound Unknown (predicted enzyme inhibition)
4-Methoxybenzamide LMM5 Antifungal (IC₅₀: 0.5 µM)
Furan-2-yl-oxadiazole LMM11 Antifungal (IC₅₀: 1.2 µM)
Ethylthio-oxadiazole Compound 6a () hCA II inhibition (Ki: 12.3 nM)

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Predicted Solubility
Target compound ~380–400 Ethoxy, methylthio Moderate (logP ~3.5)
LMM5 494.56 Methoxy, sulfamoyl Low (logP ~4.2)
Compound 6a () 414.49 Ethylthio, sulfonyl Low (logP ~3.8)

Biological Activity

The compound 4-ethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative that has gained attention in recent years due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 368.44 g/mol. The structure features an ethoxy group, a benzamide moiety, and a 1,3,4-oxadiazole ring which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit various biological activities including:

  • Antimicrobial Activity : Studies have demonstrated that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against different strains of bacteria and fungi .
  • Antitumor Activity : The compound exhibits potential antitumor effects. In vitro studies have shown that derivatives containing the oxadiazole moiety can inhibit the growth of cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Research suggests that it can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Interaction with Receptors : It may interact with various receptors leading to modulation of signaling pathways associated with inflammation and cancer progression.

Case Studies

Here are notable case studies highlighting the biological activity of related compounds:

StudyFindings
Study on Antitumor Effects A derivative similar to the target compound was tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation .
Antimicrobial Activity Assessment A series of oxadiazole derivatives were evaluated for antimicrobial properties against Staphylococcus aureus and Candida albicans. The derivatives showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Inflammation Modulation Study A related compound demonstrated the ability to reduce inflammatory markers in a murine model of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

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